Fluorescence Quantum Yield vs. FITC
In the first published synthesis and characterization of isothiocyanato-functionalized BODIPY dyes as direct analogs of fluorescein isothiocyanate, spectral comparison between the synthesized BODIPY isothiocyanate probes and FITC demonstrated a large increase in fluorescence quantum yield of approximately 10 times (one order of magnitude). This increase was accompanied by bathochromically shifted excitation and emission bands and increased molar absorptivity [1]. The difference in quantum yield magnitude is linked to hindered rotation of the meso-phenyl ring in the BODIPY structure, which suppresses non-radiative decay pathways that otherwise reduce emission efficiency [1]. Conjugation to monoclonal antibodies was demonstrated, confirming functional equivalence to FITC as a bioconjugation reagent while delivering substantially higher per-molecule brightness [1].
| Evidence Dimension | Fluorescence quantum yield (Φf) |
|---|---|
| Target Compound Data | Approximately 10× higher than FITC (exact Φf values not numerically specified in the source; the factor of ~10 is the reported quantified difference) |
| Comparator Or Baseline | Fluorescein isothiocyanate (FITC); baseline quantum yield in aqueous buffers typically Φf ≈ 0.2–0.3 |
| Quantified Difference | Approximately 10-fold increase in fluorescence quantum yield |
| Conditions | Spectral comparison in solution (solvent conditions not explicitly detailed in accessible source; study conducted in Photochemistry and Photobiology, 2006) |
Why This Matters
A 10-fold higher quantum yield directly translates to a 10× brighter signal per labeled molecule, enabling either higher detection sensitivity at equivalent labeling density or reduced reagent consumption for the same signal-to-noise ratio.
- [1] Malatesti, N., Hudson, R., Smith, K., & Boyle, R. W. (2006). Isothiocyanato Boron Dipyrromethenes—The First BODIPY Analogues of Fluorescein Isothiocyanate. Photochemistry and Photobiology, 82(3), 746–749. View Source
